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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-O-Methylquercetin, also known as Azaleatin, is a naturally occurring O-methylated flavonol,

a type of flavonoid found in various plant species, including Rhododendron and Plumbago.[1]

As a derivative of the well-researched flavonoid quercetin, 5-O-Methylquercetin is of significant

interest to the scientific community for its potential therapeutic applications. This technical

guide provides a comprehensive overview of the core physicochemical properties of 5-O-

Methylquercetin, offering critical data and methodologies for researchers in drug discovery and

development.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its development as a therapeutic agent. These properties influence its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation

characteristics.

Table 1: General and Predicted Physicochemical
Properties of 5-O-Methylquercetin
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Property Value Source

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-

dihydroxy-5-methoxychromen-

4-one

[1]

Synonyms
Azaleatin, Quercetin 5-methyl

ether
[1]

CAS Number 529-51-1 [2][3]

Molecular Formula C₁₆H₁₂O₇ [4]

Molecular Weight 316.26 g/mol [4]

Appearance Off-White to Light Yellow Solid [3][4]

Melting Point 260-263 °C [2]

Boiling Point (Predicted) 657.3 ± 55.0 °C [3][5]

Density (Predicted) 1.634 ± 0.06 g/cm³ [3]

pKa (Predicted) 6.31 ± 0.40 [6]

logP (Predicted) 2.1 [7]

Water Solubility (Predicted) Low [7]

Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental protocols.

The following sections outline detailed methodologies relevant to the characterization of 5-O-

Methylquercetin.

Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

Sample Preparation: A small, finely powdered sample of 5-O-Methylquercetin is packed into

a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the

expected melting point.

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted. For pure compounds, this

range is typically narrow.

Determination of Solubility
Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method for Aqueous and Organic Solvents

Preparation of Saturated Solution: An excess amount of 5-O-Methylquercetin is added to a

known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37

°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn

using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solid. The filtered

solution is then diluted with an appropriate solvent.

Quantification: The concentration of 5-O-Methylquercetin in the diluted solution is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Determination of pKa
The acid dissociation constant (pKa) is essential for predicting the ionization state of a

molecule at different pH values, which affects its solubility, permeability, and interaction with

biological targets.
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Methodology: UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of many flavonoids is pH-dependent due to the

ionization of their hydroxyl groups.

Sample Preparation: A stock solution of 5-O-Methylquercetin is prepared in a suitable solvent

(e.g., methanol or DMSO).

Titration: A series of buffer solutions with a range of known pH values are prepared. A small

aliquot of the stock solution is added to each buffer solution.

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms

have different absorptivities is plotted against the pH. The pKa value corresponds to the pH

at the midpoint of the resulting sigmoidal curve.

Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: A correlation exists between the retention time of a compound on a reverse-phase

HPLC column and its logP value.

Standard Preparation: A series of standard compounds with known logP values are selected.

Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an organic

solvent (e.g., methanol or acetonitrile) and water, is used with a C18 column.

Analysis: The retention times of the standard compounds and 5-O-Methylquercetin are

determined.

Calculation: A calibration curve is generated by plotting the logarithm of the retention factor

(k') of the standards against their known logP values. The logP of 5-O-Methylquercetin is

then calculated from its retention factor using the calibration curve.
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Biological Activity and Signaling Pathways
5-O-Methylquercetin is a known inhibitor of the enzyme NADPH oxidase 4 (NOX4).[8] NOX4 is

a key source of reactive oxygen species (ROS) in various cell types and is implicated in a

range of physiological and pathological processes, including cardiovascular diseases and

fibrosis.

NOX4 Signaling Pathway
The inhibition of NOX4 by 5-O-Methylquercetin can modulate downstream signaling pathways

that are activated by NOX4-derived ROS. These pathways include the Akt/mTOR and NF-κB

signaling cascades, which are involved in cell growth, proliferation, and inflammation.[9]

5-O-Methylquercetin NADPH Oxidase 4 (NOX4)Inhibits Reactive Oxygen
Species (ROS)

Produces

AktActivates

NF-κB

Activates

mTORActivates Cell Growth &
 Proliferation

Promotes

InflammationPromotes

Click to download full resolution via product page

Inhibition of the NOX4 signaling pathway by 5-O-Methylquercetin.

Experimental Workflow: NOX4 Inhibition Assay
A common method to assess the inhibitory activity of compounds against NOX4 is the Amplex

Red assay, which measures the production of hydrogen peroxide (H₂O₂), a major product of

NOX4.
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Workflow for a NOX4 inhibition assay using the Amplex Red method.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of 5-O-Methylquercetin. The tabulated data and detailed experimental protocols serve as a
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valuable resource for researchers engaged in the preclinical development of this promising

flavonoid. Further investigation into its ADME properties and in vivo efficacy is warranted to

fully elucidate its therapeutic potential. The provided diagrams of the NOX4 signaling pathway

and a typical inhibition assay workflow offer a conceptual framework for continued research into

its mechanism of action.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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